Nornalmefene
Übersicht
Beschreibung
Nornalmefene is a metabolite of nalmefene, an opioid receptor antagonist. Nalmefene is primarily used to reduce alcohol consumption in adults with alcohol dependence and to treat and prevent opioid overdose . This compound retains some pharmacological activity and is formed through the dealkylation of nalmefene mediated by the enzyme CYP3A4/5 .
Wissenschaftliche Forschungsanwendungen
Nornalmefene has several scientific research applications, including:
Wirkmechanismus
Target of Action
Nornalmefene, a 6-methylene analogue of naltrexone, is an opioid receptor antagonist . It primarily targets the mu (μ)-opioid and delta (δ)-opioid receptors, acting as an antagonist, and the kappa (κ)-opioid receptor, where it acts as a partial agonist . These opioid receptors are activated by endogenous opioid peptides and are expressed throughout the brain, playing a critical role in mood regulation, pain, reward, addictive behaviors, and substance use .
Mode of Action
This compound interacts with its targets, the opioid receptors, by binding to them and either blocking or partially activating them . By acting as an antagonist at the mu and delta opioid receptors, it prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension .
Biochemical Pathways
The opioid system, consisting of the mu, delta, and kappa opioid receptors, is involved in various brain signaling pathways, including the mesolimbic pathway, sometimes referred to as the reward pathway . This pathway plays an important role in the positive reinforcement of natural rewards like food and drugs of abuse like exogenous opioid drugs .
Pharmacokinetics
This compound is rapidly absorbed with a peak concentration (Cmax) of 16.5 ng/ml after approximately 1.5 hours and an exposure (AUC) of 131 ng·h/mL . The oral clearance of nalmefene (CL/F) was estimated as 169 L/h . Following intravenous administration of 1 mg nalmefene, the systemic clearance of nalmefene was 0.8 ± 0.2 L/hr/kg and the renal clearance was 0.08 ± 0.04 L/hr/kg .
Result of Action
The primary result of this compound’s action is the prevention or reversal of the effects of opioids, including respiratory depression, sedation, and hypotension . It has been shown to be effective at counteracting the respiratory depression produced by opioid overdose . In addition, it is used to reduce alcohol consumption in adults with alcohol dependence .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of opioids in the system can affect the efficacy of this compound. If opioids are present, this compound can effectively block their action, but if opioids are absent, this compound may have less effect due to its partial agonist activity at the kappa opioid receptor . Furthermore, the bioavailability of this compound can be affected by factors such as the route of administration and the patient’s metabolic rate .
Safety and Hazards
Nornalmefene should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It should not be used for medicinal, household, or other uses . In case of inhalation, the victim should be moved into fresh air . If it comes into contact with the skin, the contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Nornalmefene plays a significant role in biochemical reactions, particularly in the context of opioid receptor interactions. It interacts with various enzymes and proteins, including the cytochrome P450 family, specifically CYP3A4/5, which mediates its dealkylation to form this compound . Additionally, this compound can be further metabolized to this compound 3-O-glucuronide and this compound 3-sulfate, which are generally inactive metabolites . These interactions highlight the compound’s involvement in complex biochemical pathways.
Cellular Effects
This compound influences various cellular processes, particularly those related to opioid receptor signaling. It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor . This interaction affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, this compound’s antagonistic effects on the μ-opioid receptor can reduce the positive reinforcing effects of substances like alcohol, thereby influencing cellular responses related to addiction and dependence .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with opioid receptors. By antagonizing the μ-opioid and δ-opioid receptors, this compound inhibits the receptor-mediated signaling pathways that typically lead to the release of dopamine in the nucleus accumbens . This inhibition reduces the rewarding effects associated with substance use. Additionally, this compound’s partial agonist activity at the κ-opioid receptor contributes to its unique pharmacological profile, potentially offering therapeutic benefits in managing addiction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed, with a time to reach maximum plasma concentration of approximately 2.2 hours . Over extended periods, this compound undergoes metabolic degradation, primarily through glucuronide conjugation, leading to the formation of inactive metabolites . Long-term studies have shown that this compound maintains its efficacy in reducing alcohol consumption and managing opioid overdose, with minimal degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to more pronounced antagonistic effects on opioid receptors, effectively reducing the reinforcing effects of substances like alcohol and opioids . At very high doses, this compound may induce adverse effects such as nausea, dizziness, and cardiovascular instability . These findings underscore the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by the cytochrome P450 enzymes . The compound undergoes dealkylation to form this compound, which is then further metabolized to this compound 3-O-glucuronide and this compound 3-sulfate . These metabolic transformations are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on central nervous system receptors . Additionally, this compound binds to plasma proteins, which facilitates its distribution throughout the body . The transport and distribution of this compound are essential for its therapeutic action and bioavailability.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm and can be found in various cellular compartments, including the endoplasmic reticulum and mitochondria . These localizations are critical for its activity and function, as they enable this compound to interact with specific cellular targets and exert its pharmacological effects.
Vorbereitungsmethoden
The preparation of nornalmefene involves the dealkylation of nalmefene. This process is mediated by the enzyme CYP3A4/5, which converts nalmefene to this compound .
Analyse Chemischer Reaktionen
Nornalmefene undergoes several types of chemical reactions, including:
Dealkylation: Mediated by CYP3A4/5, converting nalmefene to this compound.
Glucuronidation: This compound can be further converted to this compound 3-O-glucuronide.
Sulfation: This compound can also be converted to this compound 3-sulfate.
Common reagents and conditions used in these reactions include the presence of specific enzymes like CYP3A4/5 for dealkylation and glucuronosyltransferase for glucuronidation. The major products formed from these reactions are this compound 3-O-glucuronide and this compound 3-sulfate .
Vergleich Mit ähnlichen Verbindungen
Nornalmefene is similar to other opioid antagonists like nalmefene and naltrexone. it has some unique features:
Nalmefene: This compound is a metabolite of nalmefene and retains some of its pharmacological activity.
Similar compounds include:
Nalmefene: Used to reduce alcohol consumption and treat opioid overdose.
Naltrexone: Used to treat alcohol and opioid dependence.
This compound’s uniqueness lies in its formation as a metabolite and its specific pharmacological properties .
Eigenschaften
IUPAC Name |
(4R,4aS,7aS,12bS)-7-methylidene-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-9-4-5-17(20)12-8-10-2-3-11(19)14-13(10)16(17,6-7-18-12)15(9)21-14/h2-3,12,15,18-20H,1,4-8H2/t12-,15+,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXLQAACGCFFEX-ISWURRPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42971-33-5 | |
Record name | Nornalmefene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORNALMEFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ME1830U0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway of nalmefene in rats, and how does it compare to that observed in dogs?
A1: In rats, the primary phase I metabolite of nalmefene is nornalmefene, generated through N-dealkylation. This metabolic reaction was significantly more prominent in rats compared to dogs []. Interestingly, while this compound glucuronide was the major metabolite found in rat urine, nalmefene glucuronide(s) were predominant in dog urine []. This suggests species-specific differences in the metabolic pathways and excretion profiles of nalmefene and its metabolites.
Q2: How do the pharmacokinetic parameters of this compound compare to those of nalmefene in rats?
A2: While both nalmefene and its metabolite this compound exhibited comparable terminal half-lives (approximately 1 hour) in rats, significant differences were observed in their exposure levels. The maximum concentration (Cmax) and area under the curve (AUC) of this compound were less than or equal to 7% of the corresponding values for nalmefene []. This suggests that while this compound is a significant metabolite of nalmefene in rats, its overall systemic exposure is considerably lower than the parent compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.